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5-(1-Adamantyl)-2-hydroxybenzoic
Compound Name: d
aci

Cat. No. B159523

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1-Adamantyl)-2-hydroxybenzoic acid is a synthetic organic compound that combines the
structural features of salicylic acid and adamantane. The salicylic acid moiety is a well-known
pharmacophore with anti-inflammatory, analgesic, and antipyretic properties, primarily acting
through the inhibition of cyclooxygenase (COX) enzymes. The adamantyl group, a bulky,
lipophilic, three-dimensional cage-like hydrocarbon, is frequently incorporated into drug
candidates to enhance their pharmacological properties. The addition of an adamantyl group
can improve metabolic stability, increase lipophilicity for better membrane permeability, and
provide a rigid scaffold for specific interactions with biological targets.

These characteristics make 5-(1-Adamantyl)-2-hydroxybenzoic acid a promising candidate
for drug discovery efforts, particularly in the areas of inflammation, cancer, and viral diseases.
Its potential mechanisms of action are thought to involve the modulation of key signaling
pathways implicated in these disease states.

Physicochemical Properties
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Property Value Source

5-(1-adamantyl)-2- ) )
IUPAC Name i ) Sigma-Aldrich
hydroxybenzoic acid

CAS Number 126145-51-5 Sigma-Aldrich
Molecular Formula C17H2003 Sigma-Aldrich
Molecular Weight 272.34 g/mol Sigma-Aldrich

Potential Applications in Drug Discovery

Based on the known activities of its parent scaffolds and derivatives, 5-(1-Adamantyl)-2-
hydroxybenzoic acid is a compound of interest for several therapeutic areas:

» Anti-inflammatory Agent: Derivatives of this compound have shown potential to inhibit key
inflammatory mediators. This suggests a role in developing treatments for inflammatory
conditions like arthritis and inflammatory bowel disease.

o Anticancer Agent: The structural similarity to other hydroxybenzoic acid derivatives that act
as histone deacetylase (HDAC) or sirtuin (SIRT) inhibitors points towards potential
applications in oncology. These enzymes are crucial regulators of gene expression and are
often dysregulated in cancer.

o Antiviral Agent: The adamantane core is a well-established pharmacophore in antiviral drugs,
such as amantadine and rimantadine.

Experimental Protocols

The following protocols are representative methodologies for evaluating the biological activity
of 5-(1-Adamantyl)-2-hydroxybenzoic acid and its derivatives.

Protocol 1: Synthesis of 5-(1-Adamantyl)-2-
hydroxybenzoic acid

This protocol is adapted from the electrophilic adamantylation of salicylic acid.[1]
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Materials:

» Salicylic acid

e 1-Bromoadamantane or 1-Hydroxyadamantane

 Trifluoroacetic acid

e Anhydrous dichloromethane

e Sodium bicarbonate solution (saturated)

e Magnesium sulfate (anhydrous)

« Silica gel for column chromatography

e Hexane and Ethyl acetate for elution

¢ Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:

 In a round-bottom flask, dissolve salicylic acid in trifluoroacetic acid.

 To this solution, add 1-bromoadamantane (or 1-hydroxyadamantane) portion-wise with
stirring.

e The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC).

e Upon completion, the trifluoroacetic acid is carefully removed under reduced pressure.

e The residue is dissolved in dichloromethane and washed with a saturated solution of sodium
bicarbonate to neutralize any remaining acid.

e The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is
evaporated.
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e The crude product is purified by silica gel column chromatography using a hexane-ethyl
acetate gradient to yield pure 5-(1-Adamantyl)-2-hydroxybenzoic acid.

e The structure and purity of the final compound should be confirmed by *H NMR, 3C NMR,
and mass spectrometry.

Protocol 2: In Vitro Anti-inflammatory Activity - NF-kB
Reporter Assay

This protocol describes a cell-based assay to determine the inhibitory effect of the compound
on the NF-kB signaling pathway, a key regulator of inflammation.[2][3][4][5][6]

Materials:

HEK293 or THP-1 cells stably transfected with an NF-kB-luciferase reporter construct
e Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

» Fetal Bovine Serum (FBS)

¢ Penicillin-Streptomycin solution

o Tumor Necrosis Factor-alpha (TNF-a)

e 5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)

o 96-well white, clear-bottom cell culture plates

e Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

Luminometer

Procedure:

o Seed the NF-kB reporter cells in a 96-well plate at a density of 30,000-50,000 cells/well and
incubate overnight.
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e The following day, treat the cells with various concentrations of 5-(1-Adamantyl)-2-
hydroxybenzoic acid (e.g., 0.1, 1, 10, 50, 100 uM). Include a vehicle control (DMSO).

o After a 1-hour pre-incubation with the compound, stimulate the cells with TNF-a (e.g., 10-20
ng/mL) to activate the NF-kB pathway. Include an unstimulated control.

 Incubate the plate for 6-24 hours at 37°C in a CO: incubator.

o After incubation, add the luciferase assay reagent to each well according to the
manufacturer's instructions.

e Measure the luminescence using a plate-reading luminometer.

o Calculate the percentage of NF-kB inhibition for each concentration of the compound relative
to the TNF-a stimulated control. From this, the 1Cso value can be determined.

Protocol 3: In Vitro Anticancer Activity - MTT Cell
Viability Assay

This protocol is a colorimetric assay to assess the cytotoxic effects of the compound on cancer
cell lines.[7][8]

Materials:

e Cancer cell line (e.g., A549 - lung carcinoma, HelLa - cervical cancer)

o Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics
e 5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

 Solubilization solution (e.g., DMSO or 0.1 N HCI in anhydrous isopropanol)
o 96-well clear cell culture plates

e Microplate reader
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Procedure:

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight.

Treat the cells with a serial dilution of 5-(1-Adamantyl)-2-hydroxybenzoic acid (e.g., 1, 5,
10, 25, 50, 100 pM). Include a vehicle control (DMSO).

Incubate the plate for 24-72 hours at 37°C in a COz2 incubator.

After the incubation period, add 10 pL of MTT solution to each well and incubate for another
2-4 hours, until purple formazan crystals are visible.

Carefully remove the medium and add 100 uL of the solubilization solution to each well to
dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment compared to the vehicle control
and determine the I1Cso value.

Protocol 4: In Vitro Enzyme Inhibition - COX-2 Assay

This protocol is for a fluorometric assay to determine the inhibitory activity of the compound
against the COX-2 enzyme.[9][10][11][12][13]

Materials:

Human recombinant COX-2 enzyme
COX Assay Buffer

COX Probe

COX Cofactor

Arachidonic Acid (substrate)
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5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)

Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

96-well white opaque plate

Fluorescence plate reader
Procedure:

e In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and various concentrations of
5-(1-Adamantyl)-2-hydroxybenzoic acid or the positive control. Include an enzyme control
without any inhibitor.

e Add the COX Probe and COX Cofactor to all wells.
e Pre-incubate the plate at 37°C for 10-15 minutes.
« Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

o Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode
for 5-10 minutes at 25°C.

o Calculate the rate of reaction for each concentration and determine the percentage of
inhibition. From this, the ICso value can be calculated.

Protocol 5: In Vitro Enzyme Inhibition - HDAC Assay

This protocol describes a fluorometric assay to measure the inhibition of histone deacetylase
activity.[1][14][15][16]

Materials:
e Hela nuclear extract (as a source of HDACSs)
» HDAC Assay Buffer

e Fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
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Developer solution (containing a protease like trypsin)
5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)
Known HDAC inhibitor as a positive control (e.g., Trichostatin A)
96-well black microplate

Fluorescence plate reader

Procedure:

In a 96-well plate, add the HDAC Assay Buffer, HeLa nuclear extract, and different
concentrations of 5-(1-Adamantyl)-2-hydroxybenzoic acid or the positive control. Include
an enzyme control without inhibitor.

Add the fluorometric HDAC substrate to all wells to start the reaction.
Incubate the plate at 37°C for 30-60 minutes.

Stop the HDAC reaction and initiate the development by adding the developer solution to
each well.

Incubate at room temperature for 15-30 minutes.

Measure the fluorescence (Excitation/Emission = 355/460 nm) using a fluorescence plate
reader.

Calculate the percentage of HDAC inhibition for each compound concentration and
determine the ICso value.

Protocol 6: In Vitro Enzyme Inhibition - SIRT5 Assay

This protocol outlines a method to screen for inhibitors of SIRT5 desuccinylase activity.[17][18]
[19][20][21][22]

Materials:

Recombinant human SIRT5 enzyme
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e SIRT5 Assay Buffer (e.g., 20 mM Tris-HCI, pH 7.5, 200 mM NaCl, 1 mM DTT)

e Succinylated peptide substrate (e.g., based on a known SIRT5 substrate)

e NAD*

e 5-(1-Adamantyl)-2-hydroxybenzoic acid (dissolved in DMSO)

e Known SIRTS5 inhibitor as a positive control (e.g., Suramin)

¢ Method for detecting the product (e.g., HPLC-MS or a coupled enzymatic assay)

Procedure:

Set up reactions in microcentrifuge tubes or a 96-well plate containing SIRT5 Assay Buffer.

e Add various concentrations of 5-(1-Adamantyl)-2-hydroxybenzoic acid or the positive
control. Include an enzyme control without inhibitor.

e Add the recombinant SIRT5 enzyme and the succinylated peptide substrate.

« Initiate the reaction by adding NAD*.

 Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

o Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

e Analyze the reaction mixture to quantify the amount of desuccinylated product formed.

o Calculate the percentage of SIRT5S inhibition for each concentration of the compound and
determine the 1Cso value.

Data Presentation

No specific quantitative data for 5-(1-Adamantyl)-2-hydroxybenzoic acid has been identified
in the public domain at the time of this writing. The following table presents representative data
for structurally related adamantyl arotinoids and salicylic acid derivatives to illustrate the
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potential range of activity. Researchers should generate their own data for the specific
compound.

Table 1: Representative Biological Activity of Structurally Related Compounds

Compound/De Target/Cell Activity
L Assay . Reference
rivative Class Line (ICs0/ECs0)

Naphthoic acid
adamantyl Kinase Assay IKKB 4.75 pM [23]
arotinoid (4a)

Thiazole-linked
adamantyl Kinase Assay IKKB 3.37 UM [23]

arotinoid (8a)

2-
hydroxybenzoic o
] o SIRT5 Inhibition SIRTS 26.4 uM [21]
acid derivative
11)
B16F10
Salicylic Acid Cell Viability ~5mM [24]
Melanoma Cells
Acetylsalicylic o B16F10
) Cell Viability ~5mM [24]
Acid Melanoma Cells
2-hydroxy-5- 74.01% viability
o MCF-7 Breast )
nonanoylbenzam  Cell Viability reduction at 50 [25]
i Cancer Cells
ide (1b) nM
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Clinical Development
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Caption: General workflow for drug discovery and development.
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Caption: Potential inhibition of the NF-kB signaling pathway.
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Caption: Potential inhibition of the Prostaglandin Synthesis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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